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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of

butterfat content using established solvent extraction methods. These techniques are

fundamental in quality control, nutritional analysis, and research within the dairy and food

science industries.

Introduction
Accurate determination of fat content in butter and other dairy products is crucial for regulatory

compliance, nutritional labeling, and product formulation. Solvent extraction remains a

cornerstone of lipid analysis, offering high accuracy and reproducibility. This guide focuses on

three principal gravimetric methods: the Röse-Gottlieb, Mojonnier, and Schmid-Bondzynski-

Ratzlaff (SBR) methods. Each method employs specific solvents and procedural steps to

isolate and quantify the fat content.

Methods Overview
Röse-Gottlieb Method: A classic and highly accurate method, often considered a reference

standard. It involves an alkaline-ethanolic hydrolysis to break fat-protein emulsions, followed

by extraction with a mixture of diethyl ether and petroleum ether.[1][2][3]

Mojonnier Method: A widely used modification of the Röse-Gottlieb method, particularly

prevalent in the United States.[4] It utilizes specialized Mojonnier flasks and a centrifuge to
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expedite the separation of the ethereal fat solution.[4]

Schmid-Bondzynski-Ratzlaff (SBR) Method: This method is typically employed for cheese

and other dairy products with a high protein content that are not easily dispersed by alkaline

hydrolysis alone.[5][6] It utilizes an acid hydrolysis step with hydrochloric acid to break down

the protein matrix before solvent extraction.[5][6]

Data Presentation: Comparison of Method
Performance
The selection of an appropriate method often depends on the specific dairy matrix, available

equipment, and the required level of precision. The following table summarizes key quantitative

performance parameters for the described solvent extraction methods based on collaborative

studies and research findings.
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Experimental Protocols
The following are detailed protocols for the Röse-Gottlieb, Mojonnier, and Schmid-Bondzynski-

Ratzlaff methods. Adherence to these steps is critical for obtaining accurate and reproducible

results.

Protocol 1: Röse-Gottlieb Method for Butterfat
Determination
1. Principle: This method is based on the extraction of fat from an ammoniacal-alcoholic

solution of the sample with diethyl ether and petroleum ether. The solvents are then

evaporated, and the residue is weighed.[1][2][3]

2. Apparatus:

Mojonnier fat extraction flask or similar extraction tube

Analytical balance, sensitive to 0.1 mg

Water bath

Drying oven (102 ± 2°C)

Desiccator

Beakers, pipettes, and graduated cylinders

3. Reagents:

Ammonium hydroxide (concentrated, specific gravity 0.90)

Ethyl alcohol (95% v/v)

Diethyl ether (peroxide-free)

Petroleum ether (boiling range 30-60°C)

4. Procedure:
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Sample Preparation: Accurately weigh approximately 1-1.5 g of a well-mixed butter sample

into the extraction flask.

Digestion: Add 1.25 mL of ammonium hydroxide and mix thoroughly. Add 10 mL of ethyl

alcohol and mix again.

First Extraction: Add 25 mL of diethyl ether, stopper the flask, and shake vigorously for 1

minute.[11] Add 25 mL of petroleum ether and shake again for 30 seconds.[11]

Phase Separation: Allow the flask to stand until the upper ether layer is clear and completely

separated from the aqueous layer, or centrifuge for 30 seconds at 600 rpm.

Solvent Collection: Carefully decant the ether layer into a pre-weighed, clean, and dry

collection flask or dish.

Second Extraction: Repeat the extraction of the remaining liquid in the flask using 15 mL of

diethyl ether and 15 mL of petroleum ether.

Third Extraction: Repeat the extraction one more time with 15 mL of each ether.

Solvent Evaporation: Evaporate the combined ether extracts on a steam bath or in a solvent

evaporation unit.

Drying: Dry the flask containing the extracted fat in an oven at 102 ± 2°C for 2 hours, or until

a constant weight is achieved.[1]

Weighing: Cool the flask in a desiccator to room temperature and weigh.

Calculation: The weight of the fat is the final weight of the flask minus its tare weight. The

percentage of fat is calculated as: (Weight of fat / Weight of sample) x 100

Protocol 2: Mojonnier Method for Butterfat
Determination
1. Principle: A modification of the Röse-Gottlieb method utilizing specialized Mojonnier flasks

and a centrifuge to accelerate the separation of the ether and aqueous phases.[4]
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2. Apparatus:

Mojonnier fat extraction flask with a stopper

Mojonnier centrifuge

Mojonnier oven and cooling desiccator

Analytical balance, sensitive to 0.1 mg

Water bath

Pipettes and graduated cylinders

3. Reagents:

Ammonium hydroxide (concentrated, specific gravity 0.90)

Ethyl alcohol (95% v/v)

Diethyl ether (peroxide-free)

Petroleum ether (boiling range 30-60°C)

4. Procedure:

Sample Preparation: Accurately weigh approximately 1 g of the butter sample into the

Mojonnier flask.

Digestion: Add 9 mL of hot water and shake to melt and disperse the butter. Cool to room

temperature. Add 1.5 mL of ammonium hydroxide and mix well. Add 10 mL of ethyl alcohol,

stopper the flask, and shake for 15 seconds.

First Extraction: Add 25 mL of diethyl ether, stopper, and shake vigorously for 30 seconds.

Add 25 mL of petroleum ether, stopper, and shake again for 30 seconds.

Centrifugation: Centrifuge the flask for 30 seconds at 600 rpm.

Solvent Collection: Decant the supernatant ether layer into a pre-weighed Mojonnier fat dish.
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Second Extraction: Repeat the extraction with 15 mL of diethyl ether and 15 mL of petroleum

ether. Centrifuge and decant as before.

Third Extraction: Perform a third extraction with 15 mL of each ether, centrifuge, and decant.

Solvent Evaporation: Evaporate the solvent from the fat dish on the hot plate of the

Mojonnier oven.

Drying: Place the dish in the Mojonnier oven at 135°C for 5 minutes with the vacuum on.

Cooling and Weighing: Transfer the dish to the cooling desiccator for 7 minutes and then

weigh.

Calculation: Calculate the percentage of fat as described in the Röse-Gottlieb method.

Protocol 3: Schmid-Bondzynski-Ratzlaff (SBR)
Method for Fat Determination in Cheese
1. Principle: The cheese sample is digested with hydrochloric acid to hydrolyze the proteins

and release the fat. The fat is then extracted with diethyl ether and petroleum ether.[5][6]

2. Apparatus:

Mojonnier fat extraction flask or a similar extraction tube

Analytical balance, sensitive to 0.1 mg

Boiling water bath

Drying oven (102 ± 2°C)

Desiccator

Beakers, pipettes, and graduated cylinders

3. Reagents:

Hydrochloric acid (concentrated, specific gravity 1.19)
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Ethyl alcohol (95% v/v)

Diethyl ether (peroxide-free)

Petroleum ether (boiling range 30-60°C)

4. Procedure:

Sample Preparation: Accurately weigh approximately 1-3 g of a prepared cheese sample into

the extraction flask.

Acid Digestion: Add 10 mL of hydrochloric acid and heat in a boiling water bath, shaking

occasionally, until the protein is completely digested (the solution should be dark brown and

free of lumps). Cool the flask.

Alcohol Addition: Add 10 mL of ethyl alcohol and mix well.

First Extraction: Add 25 mL of diethyl ether, stopper the flask, and shake vigorously for 1

minute.

Second Solvent Addition: Add 25 mL of petroleum ether and shake again for 30 seconds.

Phase Separation: Allow the flask to stand until the upper ether layer is clear, or centrifuge to

separate the layers.

Solvent Collection: Decant the ether layer into a pre-weighed collection flask.

Repeat Extractions: Perform two more extractions with 15 mL of each ether.

Solvent Evaporation: Evaporate the combined ether extracts.

Drying and Weighing: Dry the extracted fat in an oven at 102 ± 2°C to a constant weight.

Cool in a desiccator and weigh.

Calculation: Calculate the percentage of fat as described in the previous methods.

Visualized Workflows
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The following diagrams illustrate the experimental workflows for the described solvent

extraction methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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